Propyl crotonate
Overview
Description
Propyl crotonate, also known as propyl (E)-2-butenoate, is an ester derived from crotonic acid and propanol. It is a colorless liquid with a fruity odor, commonly used in the fragrance and flavor industry. The molecular formula of this compound is C7H12O2, and it has a molecular weight of 128.17 g/mol .
Scientific Research Applications
Propyl crotonate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and polymers.
Biology: this compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ester linkage, which can be hydrolyzed in biological systems.
Industry: It is widely used in the fragrance and flavor industry to impart fruity notes to products.
Mechanism of Action
Safety and Hazards
Future Directions
Research on propyl crotonate and related compounds is ongoing. For instance, the short-chain fatty acid crotonate has been found to reduce invasive growth and immune escape of Candida albicans by regulating hyphal gene expression . This suggests potential future directions in the study of this compound and related compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Propyl crotonate can be synthesized through the esterification of crotonic acid with propanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid. The mixture of crotonic acid, propanol, and the catalyst is refluxed for several hours to achieve the desired esterification .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation, are common practices to enhance the production efficiency .
Chemical Reactions Analysis
Types of Reactions: Propyl crotonate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form crotonic acid and other oxidation products.
Reduction: Reduction of this compound can yield propyl butyrate.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with this compound under basic or acidic conditions.
Major Products Formed:
Oxidation: Crotonic acid and other carboxylic acids.
Reduction: Propyl butyrate.
Substitution: Various esters and amides depending on the nucleophile used.
Comparison with Similar Compounds
Methyl crotonate: An ester of crotonic acid and methanol, used in similar applications but with different physical properties.
Ethyl crotonate: An ester of crotonic acid and ethanol, also used in the fragrance industry.
Butyl crotonate: An ester of crotonic acid and butanol, with applications in polymer production.
Uniqueness of Propyl Crotonate: this compound is unique due to its specific ester linkage, which imparts distinct physical and chemical properties. Its moderate chain length provides a balance between volatility and stability, making it suitable for various applications in the fragrance and flavor industry. Additionally, its reactivity allows for diverse chemical transformations, making it a versatile compound in organic synthesis .
Properties
IUPAC Name |
propyl but-2-enoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-3-5-7(8)9-6-4-2/h3,5H,4,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDCHCTZRODSEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C=CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10864256 | |
Record name | Propyl but-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10864256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10352-87-1 | |
Record name | 2-Butenoic acid, propyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10352-87-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propyl but-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10864256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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